

Fba-IN-1: A Comparative Analysis in Preclinical Antifungal Research

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Compound of Interest		
Compound Name:	Fba-IN-1	
Cat. No.:	B10856947	Get Quote

A detailed examination of **Fba-IN-1**, a novel covalent allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase (FBA), in the context of antifungal drug discovery. This guide provides a comparative analysis of its performance with other FBA inhibitors and standard antifungal agents, supported by available experimental data.

Fructose-1,6-bisphosphate aldolase (FBA) has emerged as a promising target for novel antifungal therapies. This enzyme plays a crucial role in the central carbon metabolism of fungi, specifically in the glycolysis and gluconeogenesis pathways, which are essential for their growth and virulence.[1][2][3][4][5] The fungal FBA (Class II) possesses a distinct structure and catalytic mechanism compared to its human counterpart (Class I), offering a window for selective inhibition. **Fba-IN-1** is a first-in-class, covalent, and allosteric inhibitor of FBA from the pathogenic yeast Candida albicans (CaFBA).[6] This guide provides a comparative overview of **Fba-IN-1**'s activity against Candida species and contextualizes its performance against other FBA inhibitors and established antifungal drugs.

Comparative Efficacy of Fba-IN-1 and Other Antifungal Agents

The following tables summarize the available quantitative data on the inhibitory and antifungal activities of **Fba-IN-1**, other experimental FBA inhibitors, and standard-of-care antifungal agents against Candida species. It is important to note that the data for **Fba-IN-1** and other FBA inhibitors are from separate, independent studies, which should be taken into consideration when making direct comparisons.



Table 1: In Vitro Activity of Fba-IN-1 and Other FBA Inhibitors Against Candida albicans

Compound	Target	Assay Type	IC50 (μM)	MIC80 (μg/mL)
Fba-IN-1	CaFBA	Antifungal Susceptibility	Not Reported	1 (against azole- resistant strain 103)[6]
Compound 3g	CaFBA	Enzyme Inhibition	2.7[7][8]	Not Reported for C. albicans
Compound 1	CaFBA	Enzyme Inhibition	IC50 in nM range	Not Reported

Table 2: In Vitro Activity of Standard Antifungal Drugs Against Candida albicans

Drug	Drug Class	MIC50 (μg/mL)	MIC90 (μg/mL)
Fluconazole	Azole	0.5[9]	32[9]
Voriconazole	Azole	0.0078[9]	2[9]
Amphotericin B	Polyene	0.25 - 1	1[9]
Micafungin	Echinocandin	Not Reported	0.015[9]
Anidulafungin	Echinocandin	Not Reported	0.031[9]
Caspofungin	Echinocandin	Not Reported	0.125[9]

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of FBA inhibitors.

FBA Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of FBA. The activity is measured by monitoring the rate of substrate cleavage.



- Reagents and Materials:
 - Purified FBA enzyme
 - Fructose-1,6-bisphosphate (FBP) substrate
 - Assay buffer (e.g., 0.1 M Glycyl-glycine, pH 7.4, with 0.2 M AcOK)
 - NADH
 - Glycerophosphate dehydrogenase
 - Triose-phosphate isomerase
 - Test compound (e.g., Fba-IN-1) dissolved in a suitable solvent (e.g., DMSO)
 - 96-well microplate
 - Spectrophotometer capable of reading absorbance at 340 nm
- Procedure:
 - 1. Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADH, glycerophosphate dehydrogenase, and triose-phosphate isomerase.
 - 2. Add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
 - 3. Add the purified FBA enzyme to the wells and pre-incubate for a defined period.
 - 4. Initiate the enzymatic reaction by adding the FBP substrate.
 - 5. Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[10][11]
 - 6. Calculate the rate of reaction for each inhibitor concentration.
 - 7. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%.



Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.

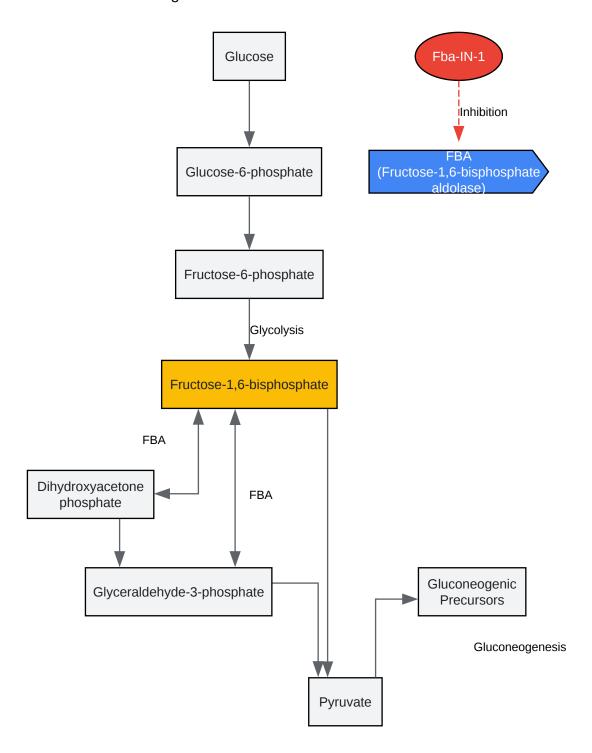
- Reagents and Materials:
 - Candida albicans isolate
 - RPMI 1640 medium
 - 96-well microtiter plates
 - Test compound (e.g., Fba-IN-1)
 - Spectrophotometer or microplate reader
- Procedure:
 - 1. Prepare a standardized inoculum of the Candida albicans isolate.
 - 2. Serially dilute the test compound in RPMI 1640 medium in a 96-well plate.
 - 3. Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
 - 4. Incubate the plates at 35°C for 24-48 hours.
 - 5. Determine the MIC, which is the lowest concentration of the drug that causes a significant reduction in fungal growth compared to the control. For azoles, this is often a ≥50% reduction (MIC50), while for some compounds, a more stringent ≥80% reduction (MIC80) is used.[12][13][14]

Signaling Pathways and Experimental Workflows

The inhibition of FBA by **Fba-IN-1** directly impacts the central carbon metabolism of Candida albicans. The following diagrams illustrate the affected pathway and a typical experimental



workflow for inhibitor screening.



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Caption: Glycolysis and Gluconeogenesis pathway in Candida albicans showing the point of inhibition by **Fba-IN-1**.





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